molecular formula C17H20BrN3OS B2371339 (2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428352-33-3

(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2371339
CAS No.: 1428352-33-3
M. Wt: 394.33
InChI Key: KZHDUKRKNLKXLI-UHFFFAOYSA-N
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Description

(2-bromophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound featuring a bromophenyl group, a piperidinyl group, and a methylated imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidinyl core. One common approach is the reaction of piperidine with a suitable bromophenyl derivative under controlled conditions to form the bromophenyl-piperidinyl intermediate. Subsequently, the imidazole moiety is introduced through a thiolation reaction, followed by methylation to achieve the final structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolyl derivatives.

  • Substitution: : The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Substituted piperidinyl derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.

  • Material Science: : Its unique structure may be useful in the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • Imidazole derivatives: : These compounds share the imidazole ring but may differ in their substituents.

  • Bromophenyl derivatives: : These compounds contain a bromophenyl group but lack the piperidinyl or imidazole moieties.

  • Piperidinyl derivatives: : These compounds feature a piperidinyl group but may have different substituents or functional groups.

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Properties

IUPAC Name

(2-bromophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHDUKRKNLKXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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